N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-25(19-10-4-2-5-11-19)24(29)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-23(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTVPNZADDMOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Sulfonyl vs.
- Piperidine vs. Alternative Side Chains: Piperidine in the target compound may enhance lipophilicity and CNS penetration compared to non-cyclic amines in .
- N-Methyl-N-Phenylacetamide : This moiety likely improves solubility and steric bulk relative to simpler acetamides (e.g., ).
Pharmacological and Physicochemical Properties
Activity Insights :
- The piperidine and sulfonyl groups in the target compound suggest affinity for receptors requiring bulky, electronegative motifs (e.g., cannabinoid receptors as in ).
- Thioether-containing analogs () may exhibit different pharmacokinetic profiles due to reduced oxidative stability compared to sulfonamides.
Spectroscopic and Analytical Comparisons
- Spectroscopy : The target compound’s sulfonyl group would produce distinct IR stretches (~1350–1160 cm⁻¹ for S=O) and deshielded ¹H-NMR signals for adjacent protons, as seen in indole-sulfonyl derivatives .
- Mass Spectrometry : A molecular ion peak at m/z ~508 (M+H⁺) is expected, similar to the trifluoromethyl analog in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
